

Spectroscopic Data for 5-Methoxy-2-methylbenzothiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Methoxy-2-methylbenzothiazole*

Cat. No.: *B1581558*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **5-Methoxy-2-methylbenzothiazole**, a heterocyclic compound of interest in pharmaceutical and materials science research. This document, crafted from the perspective of a Senior Application Scientist, aims to deliver not just raw data, but a deeper understanding of the structural information encoded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causal relationships behind the observed spectral features are explained to provide a robust framework for researchers working with this and related molecular scaffolds.

Molecular Structure and Spectroscopic Overview

5-Methoxy-2-methylbenzothiazole possesses a bicyclic heteroaromatic core, which gives rise to a unique and informative spectroscopic signature. Understanding this signature is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical transformations.

Caption: Molecular Structure of **5-Methoxy-2-methylbenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Methoxy-2-methylbenzothiazole**, both ^1H and ^{13}C NMR provide distinct and assignable signals.

^1H NMR Spectroscopy

The proton NMR spectrum of **5-Methoxy-2-methylbenzothiazole**, typically recorded in a deuterated solvent like chloroform (CDCl_3), reveals five distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.64	d	1H	H-7
~7.45	d	1H	H-4
~6.98	dd	1H	H-6
~3.86	s	3H	$-\text{OCH}_3$
~2.80	s	3H	$-\text{CH}_3$

Data sourced from ChemicalBook.[\[1\]](#)

Interpretation:

- The aromatic region of the spectrum (δ 6.5-8.0 ppm) displays signals for the three protons on the benzene ring. The downfield shifts are characteristic of protons attached to an electron-deficient aromatic system. The observed splitting patterns (doublets and a doublet of doublets) arise from spin-spin coupling between adjacent protons.
- The singlet at approximately 3.86 ppm is characteristic of the three equivalent protons of the methoxy group ($-\text{OCH}_3$). Its chemical shift is influenced by the electron-donating nature of the oxygen atom.
- The singlet at around 2.80 ppm corresponds to the three equivalent protons of the methyl group attached to the C2 position of the thiazole ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Based on data from similar benzothiazole derivatives, the following chemical shifts are predicted for **5-Methoxy-2-methylbenzothiazole**.

Chemical Shift (δ) ppm	Assignment
~168	C2
~156	C5
~152	C7a
~133	C3a
~122	C7
~116	C4
~106	C6
~56	-OCH ₃
~20	-CH ₃

Interpretation:

- The quaternary carbons (C2, C5, C7a, and C3a) are typically observed as less intense signals. The C2 carbon, being part of the C=N bond, is expected to be the most downfield.
- The carbons of the benzene ring (C4, C6, and C7) will appear in the aromatic region (δ 100-160 ppm). The carbon bearing the methoxy group (C5) is significantly shielded due to the electron-donating effect of the oxygen.
- The methoxy carbon (-OCH₃) resonates at a characteristic upfield position (~56 ppm).
- The methyl carbon (-CH₃) at C2 is the most shielded carbon, appearing at the most upfield position (~20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **5-Methoxy-2-methylbenzothiazole** reveals the presence of its key functional groups through characteristic vibrational frequencies.

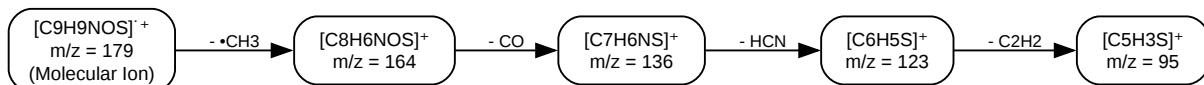
Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH ₃ , -OCH ₃)
~1600, ~1480	Medium-Strong	C=C and C=N stretching (aromatic ring and thiazole)
~1250	Strong	Asymmetric C-O-C stretch (aryl ether)
~1030	Medium	Symmetric C-O-C stretch (aryl ether)

Data interpreted from the NIST WebBook IR spectrum.[\[2\]](#)

Interpretation:

- The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.
- The strong absorptions in the 1480-1600 cm⁻¹ region are characteristic of the conjugated π -system of the benzothiazole ring.
- The prominent C-O stretching bands are indicative of the methoxy group, a key functional feature of this molecule.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation.

Electron Ionization Mass Spectrum (EI-MS):

- Molecular Ion (M^+): m/z 179
- Key Fragments: m/z 164, 136, 123, 95

Fragmentation data sourced from ChemicalBook.

Proposed Fragmentation Pathway:

[Click to download full resolution via product page](#)

Caption: Proposed EI-MS Fragmentation Pathway.

Interpretation:

The fragmentation of **5-Methoxy-2-methylbenzothiazole** under electron ionization is initiated by the loss of a methyl radical from the molecular ion to form the stable fragment at m/z 164. Subsequent loss of carbon monoxide (CO) from the methoxy group leads to the fragment at m/z 136. Further fragmentation of the benzothiazole ring can explain the formation of the ions at m/z 123 and 95.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **5-Methoxy-2-methylbenzothiazole**. Instrument parameters may need to be optimized for specific systems.

NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **5-Methoxy-2-methylbenzothiazole** in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a relaxation delay of 1-2 seconds and an acquisition time of at least 3 seconds.
 - Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.
 - Employ a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

IR Data Acquisition (ATR-FTIR)

- Sample Preparation: Place a small amount of solid **5-Methoxy-2-methylbenzothiazole** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition (EI-GC-MS)

- Sample Preparation: Prepare a dilute solution of **5-Methoxy-2-methylbenzothiazole** (e.g., 100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Injector Temperature: 250 $^{\circ}\text{C}$.
 - Column: A non-polar capillary column (e.g., HP-5MS).
 - Oven Program: Start at 100 $^{\circ}\text{C}$, hold for 1 minute, then ramp to 280 $^{\circ}\text{C}$ at a rate of 15 $^{\circ}\text{C}/\text{min}$.
- MS Conditions:
 - Ion Source Temperature: 230 $^{\circ}\text{C}$.
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
- Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to **5-Methoxy-2-methylbenzothiazole** and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methoxy-2-methylbenzothiazole(2941-69-7) 1H NMR spectrum [chemicalbook.com]
- 2. 5-methoxy-2-methylbenzothiazole [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 5-Methoxy-2-methylbenzothiazole: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581558#spectroscopic-data-for-5-methoxy-2-methylbenzothiazole-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com